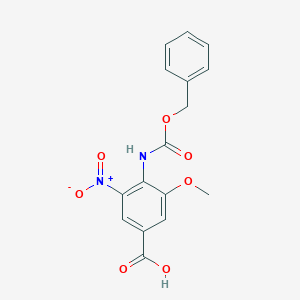
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MNPA, and it is a member of the nitroanilide family of compounds. MNPA has been shown to have various properties that make it useful in scientific research, including its ability to inhibit enzymes and its potential use as a fluorescent probe.
Mechanism of Action
The mechanism of action of MNPA as an enzyme inhibitor involves the formation of a covalent bond between the inhibitor and the enzyme's active site. This bond prevents the enzyme from binding to its substrate, thereby inhibiting its activity. MNPA has been shown to be a competitive inhibitor of trypsin, meaning that it competes with the enzyme's substrate for binding to the active site.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In addition to its enzyme inhibitory properties, MNPA has been shown to have potential as a fluorescent probe. This property makes MNPA useful for studying the binding of proteins and other biomolecules. MNPA has also been shown to have potential as a therapeutic agent, particularly in the treatment of cancer. MNPA has been shown to induce apoptosis in cancer cells, making it a potentially useful tool for developing new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MNPA in lab experiments is its ability to inhibit enzymes. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors. However, MNPA also has some limitations. For example, MNPA can be toxic to cells at high concentrations, which limits its use in cell-based assays. Additionally, MNPA can be difficult to synthesize, which can limit its availability for use in research.
Future Directions
There are many potential future directions for research involving MNPA. One area of research that is particularly promising is the development of new enzyme inhibitors based on the structure of MNPA. Additionally, MNPA could be used as a tool for studying the mechanisms of enzyme action and for developing new cancer treatments. Finally, MNPA could be further developed as a fluorescent probe for studying the binding of proteins and other biomolecules. Overall, MNPA has significant potential for use in scientific research, and further exploration of its properties and applications is warranted.
Synthesis Methods
The synthesis of MNPA can be achieved through a multistep process involving the reaction of various chemical compounds. One of the most common methods of synthesizing MNPA involves the reaction of 3-methoxy-5-nitrobenzoic acid with N-phenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound, which is then reacted with methyl chloroformate to yield MNPA.
Scientific Research Applications
MNPA has been shown to have various applications in scientific research, particularly in the field of biochemistry. One of the most promising applications of MNPA is its use as an inhibitor of enzymes. MNPA has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and thrombin. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors.
properties
IUPAC Name |
3-methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-24-13-8-11(15(19)20)7-12(18(22)23)14(13)17-16(21)25-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFSBYTQWELAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

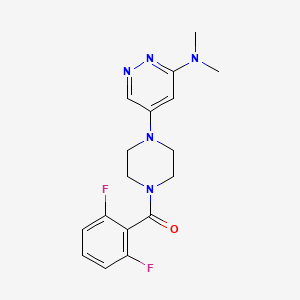
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
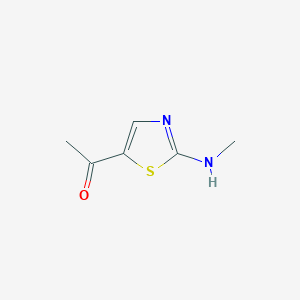
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

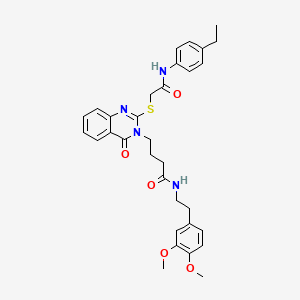
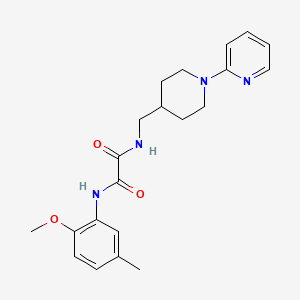
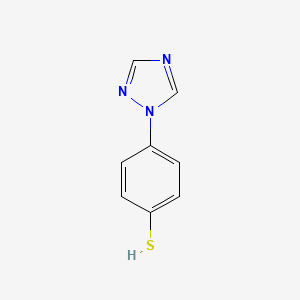
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
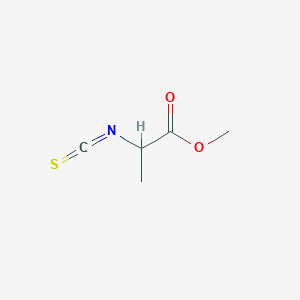

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)